molecular formula C19H17NO3S B14170221 N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline CAS No. 923034-57-5

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline

Katalognummer: B14170221
CAS-Nummer: 923034-57-5
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: VXEIDFVOSCMWDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an aniline moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylaniline in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of solvents like methanol and the application of crystallization techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is widely used in scientific research due to its versatile reactivity. Some applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methylbenzenesulfonamide
  • N-Phenylbenzenesulfonamide
  • 4-Methylbenzenesulfonate

Uniqueness

N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. The presence of both sulfonyl and aniline groups allows for diverse chemical modifications and applications .

Eigenschaften

CAS-Nummer

923034-57-5

Molekularformel

C19H17NO3S

Molekulargewicht

339.4 g/mol

IUPAC-Name

(N-phenylanilino) 4-methylbenzenesulfonate

InChI

InChI=1S/C19H17NO3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI-Schlüssel

VXEIDFVOSCMWDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.